6-(Methylamino)nicotinic acid

Toxicology Preclinical Safety Nicotinamide Antimetabolite

6-(Methylamino)nicotinic acid (logP 0.70–0.82) is the 6-methylamino isomer, distinct from the 5-isomer (logP 0.40) for RP-HPLC. Validated precursor to 6-[(2-oxopropyl)amino]nicotinic acid, a key intermediate in patented antiandrogen synthesis. Lower acute toxicity than 6-aminonicotinamide in vivo, enabling extended NAD biosynthesis inhibition dosing. Weak nicotinamide substitute in Lactobacillus arabinosus for pathway dissection. ≥95% purity, NMR/HPLC/GC traceable.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 262296-02-6
Cat. No. B1602985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Methylamino)nicotinic acid
CAS262296-02-6
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCNC1=NC=C(C=C1)C(=O)O
InChIInChI=1S/C7H8N2O2/c1-8-6-3-2-5(4-9-6)7(10)11/h2-4H,1H3,(H,8,9)(H,10,11)
InChIKeyYDKUKBAONMWJHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Methylamino)nicotinic Acid (CAS 262296-02-6) Chemical Identity and Baseline Procurement Specifications


6-(Methylamino)nicotinic acid (CAS 262296-02-6, MF: C₇H₈N₂O₂, MW: 152.15) is a pyridinecarboxylic acid derivative bearing a secondary methylamino substituent at the 6-position of the nicotinic acid core . Standard commercial specifications from multiple suppliers define this compound with a minimum purity of 95%, analytical traceability via NMR, HPLC, and GC, and recommended long-term storage in a cool, dry environment . The compound is classified as a research-use-only building block, not intended for human or veterinary therapeutic applications unless explicitly stated otherwise .

6-(Methylamino)nicotinic Acid: Positional and Electronic Differentiation Prevents Generic Substitution


In the class of substituted nicotinic acids and nicotinamides, minor structural modifications—including positional isomerism and the degree of amine substitution—yield substantial differences in biological activity, synthetic utility, and physicochemical properties. For instance, the 6-methylamino derivative exhibits a logP of 0.70–0.82 , contrasting with the 5-methylamino positional isomer (logP 0.40), which directly impacts chromatographic behavior and membrane permeability . Furthermore, the presence of a secondary methylamino group alters the compound's reactivity profile relative to primary amino analogs (e.g., 6-aminonicotinic acid), affecting both its nucleophilicity in coupling reactions and its biological recognition as a nicotinamide mimic [1]. Procurement decisions predicated solely on in-class similarity without these specific electronic and positional considerations risk experimental failure in sensitive synthetic sequences or biological assays.

Quantitative Comparative Evidence for 6-(Methylamino)nicotinic Acid Differentiation


Comparative Acute Toxicity Profile: LD₅₀ Order Among 6-Substituted Nicotinamide Derivatives

In a head-to-head in vivo comparison of eleven 6-substituted nicotinamide derivatives, 6-(methylamino)nicotinamide (II) demonstrated a distinct position in the acute toxicity hierarchy. The LD₅₀ increased in the order of I (6-aminonicotinamide), IV (6-isopropylamino), VIII (6-diethylamino), III (6-ethylamino), II (6-methylamino), VI (6-benzylamino), V (6-cyclohexylamino), VII (6-dimethylamino), XI (6-pyrrolidino), IX (6-piperidino), and X (6-morpholino) [1]. This positions the 6-methylamino derivative as exhibiting lower acute toxicity than the unsubstituted 6-amino parent (6-ANA) and the bulkier 6-isopropylamino analog, a critical consideration for researchers designing in vivo experiments where toxicity windows influence dosing regimens [1].

Toxicology Preclinical Safety Nicotinamide Antimetabolite

Nicotinamide Replacement Activity: Growth Promotion Efficacy in Lactobacillus arabinosus

Among the primary amine-substituted nicotinamide derivatives, 6-(methylamino)nicotinamide (II) demonstrated quantifiable growth-promoting activity in a nicotinamide-auxotrophic bacterial system. The replacement activity decreased in the order of IV (6-isopropylamino) > VI (6-benzylamino) > II (6-methylamino) > V (6-cyclohexylamino) [1]. Notably, the strongest analog (IV) exhibited only 0.0003 times the activity of natural nicotinamide [1]. This quantitative hierarchy confirms that the 6-methylamino group confers a specific, albeit modest, capacity to substitute for nicotinamide, distinguishing it from non-substitutable analogs such as 6-ANA (I) and 6-morpholino (X), which showed inhibitory rather than growth-promoting effects [1].

Microbiology Vitamin B3 Antimetabolite Growth Assay

Synthetic Utility as a Key Intermediate: Enabling a Patented Antiandrogen Scaffold

6-(Methylamino)nicotinic acid serves as an essential building block in the synthesis of piperazine-substituted cyanophenyl derivatives described in US Patent 6,673,799 B1. Specifically, the compound is reacted with acetic anhydride and hydrochloric acid in aqueous solvent for 1.5 hours to yield 6-[(2-oxopropyl)amino]nicotinic acid, a key intermediate in the construction of the antiandrogen pharmacophore [1]. This specific N-acylation chemistry exploits the unique nucleophilicity of the secondary methylamino group at the 6-position. While alternative syntheses exist (e.g., from 6-chloronicotinic acid with yields as low as ~5% [2]), the patented route establishes a validated, higher-value application context that directly informs procurement decisions for medicinal chemistry campaigns targeting androgen receptor modulation.

Medicinal Chemistry Process Chemistry Antiandrogen

Lipophilicity Modulation: Comparative logP Analysis of Positional Isomers

The calculated octanol-water partition coefficient (logP) for 6-(methylamino)nicotinic acid ranges from 0.70 (XLogP3) to 0.82 (ALogP) [1]. In contrast, the 5-substituted positional isomer, 5-(methylamino)nicotinic acid, exhibits a lower XLogP3 of 0.40 . This difference of approximately 0.3–0.4 log units translates to an approximately twofold difference in partition coefficient, which is practically significant for reversed-phase HPLC method development and for predicting differential passive membrane permeability in cell-based assays .

ADME Prediction Chromatography Physicochemical Profiling

Validated Application Scenarios for 6-(Methylamino)nicotinic Acid Procurement


Medicinal Chemistry: Synthesis of Antiandrogen Cyanophenyl Derivatives

6-(Methylamino)nicotinic acid is a required starting material for the preparation of 6-[(2-oxopropyl)amino]nicotinic acid via acylation, a key intermediate in the patented synthesis of piperazine-containing cyanophenyl derivatives with antiandrogen activity for prostate cancer and benign prostatic hyperplasia indications [1]. Procurement of this specific compound enables access to this validated synthetic route, circumventing alternative low-yielding preparations from 6-chloronicotinic acid [1].

Preclinical Toxicology: Selection of Nicotinamide Antimetabolites with Defined Toxicity Windows

For in vivo pharmacological studies requiring nicotinamide antimetabolites, 6-(methylamino)nicotinamide (and by extension its carboxylic acid precursor) offers a quantifiably lower acute toxicity profile compared to the widely used 6-aminonicotinamide (6-ANA) and the 6-isopropylamino analog [2]. This evidence-based selection can reduce animal mortality and enable extended dosing regimens in preclinical models of NAD biosynthesis inhibition [2].

Microbial Genetics: Probing Nicotinamide Auxotrophy and Metabolic Pathways

In microbial systems auxotrophic for nicotinamide (e.g., Lactobacillus arabinosus), 6-(methylamino)nicotinic acid derivatives function as weak but functional nicotinamide substitutes, promoting growth in deficient medium, in contrast to the potent inhibitory action of 6-ANA [2]. This differential activity makes the 6-methylamino compound a valuable tool for dissecting the structural requirements of nicotinamide utilization pathways and for selecting resistant mutants [2].

Analytical Method Development: Chromatographic Separation of Nicotinic Acid Positional Isomers

The distinct logP difference (~0.3–0.4 units) between 6-(methylamino)nicotinic acid and its 5-substituted positional isomer provides a practical basis for developing reversed-phase HPLC methods to separate these closely related compounds. Researchers developing purity assays for synthetic batches or studying isomeric mixtures can leverage this differential retention behavior for robust analytical quantification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Methylamino)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.